molecular formula C6H4ClN5OS B3359903 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one CAS No. 87977-22-8

2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one

Cat. No.: B3359903
CAS No.: 87977-22-8
M. Wt: 229.65 g/mol
InChI Key: MICDHZJGNGBHEM-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a triazolidinone ring with a sulfur atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one typically involves the condensation of 6-chloropyridazine derivatives with appropriate triazolidinone precursors. One common method involves the reaction of 6-chloropyridazine with thiourea under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is unique due to the combination of the pyridazine and triazolidinone rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5OS/c7-3-1-2-4(10-9-3)12-6(13)8-5(14)11-12/h1-2H,(H2,8,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICDHZJGNGBHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)NC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523113
Record name 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87977-22-8
Record name 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Reactant of Route 3
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Reactant of Route 4
Reactant of Route 4
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Reactant of Route 5
Reactant of Route 5
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Reactant of Route 6
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one

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